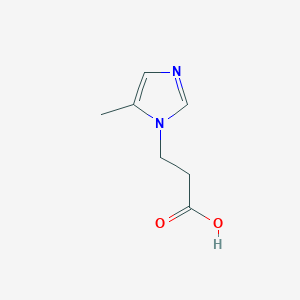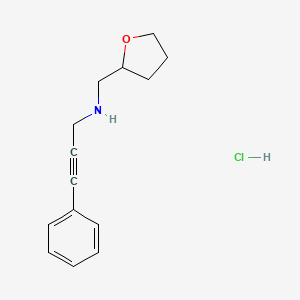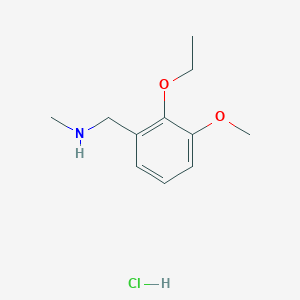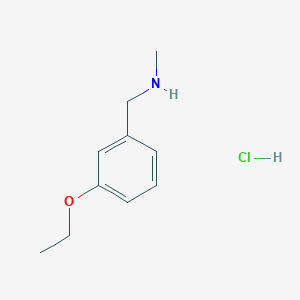![molecular formula C14H14FN B3077681 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine CAS No. 1049131-38-5](/img/structure/B3077681.png)
1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine involves several steps. One common method includes the reaction of 4-fluorobenzaldehyde with phenylmagnesium bromide to form 4-fluorophenylphenylmethanol. This intermediate is then subjected to reductive amination using ammonia and hydrogen in the presence of a catalyst to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.
Análisis De Reacciones Químicas
1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a tool for studying the effects of psychoactive substances on biological systems.
Medicine: Historically, it was used as a stimulant for treating conditions like ADHD and narcolepsy.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine involves its interaction with neurotransmitter systems in the brain. It primarily acts by increasing the release of dopamine and norepinephrine, leading to heightened alertness and energy levels . The compound targets monoamine transporters and receptors, modulating their activity and resulting in its stimulant effects.
Comparación Con Compuestos Similares
1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine can be compared with other similar compounds such as:
Amphetamine: Both are stimulants, but this compound has a unique fluorine substitution that affects its pharmacological properties.
Methamphetamine: Similar in stimulant effects, but differs in chemical structure and potency.
Phenethylamine: A simpler structure with similar stimulant effects but less potent.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and pharmacological effects.
Propiedades
IUPAC Name |
1-[4-(4-fluorophenyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-10H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNRENFPOKMOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride](/img/structure/B3077598.png)


![2-methoxy-N-[2-(pyridin-4-yl)ethyl]ethanamine](/img/structure/B3077615.png)






![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3077656.png)
![6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide](/img/structure/B3077663.png)


